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Compound of Interest

Compound Name: Fluvoxketone

Cat. No.: B195942

Abstract: Fluvoxketone, a trifluoromethyl-substituted aryl ketone, is primarily recognized as a
key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI),
Fluvoxamine.[1][2] Despite its role as a precursor to a widely used therapeutic agent, the
intrinsic biological activity of Fluvoxketone remains largely unexplored. This technical guide
outlines a comprehensive in silico framework to predict the bioactivity, potential molecular
targets, and pharmacokinetic profile of Fluvoxketone. By leveraging a suite of computational
methodologies, from physicochemical property prediction and molecular docking to ADMET
profiling, this document serves as a roadmap for generating data-driven hypotheses, prioritizing
targets for experimental validation, and accelerating the preliminary stages of drug discovery
research.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with
high attrition rates. In silico (computational) methods have become indispensable in modern
drug discovery, offering a rapid and cost-effective approach to de-risk and guide the early
stages of development.[3] These techniques allow researchers to predict a compound's
biological activity and pharmacokinetic properties based on its chemical structure before
committing to costly and time-consuming synthesis and experimental testing.[4]

This guide applies a systematic computational workflow to predict the bioactivity of
Fluvoxketone. Given its structural relationship to Fluvoxamine, a known modulator of the
Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R)[5][6][7], our investigation will
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focus on these and other structurally related targets. The core objective is to build a predictive
pharmacological profile for Fluvoxketone, encompassing its likely mechanism of action,
potential therapeutic applications, and drug-likeness.

Predicted Physicochemical Properties

The first step in any in silico analysis is to calculate the physicochemical properties of the
molecule. These parameters are fundamental determinants of a compound's pharmacokinetic
behavior, including its absorption, distribution, and ability to penetrate biological membranes.
Properties are predicted based on Fluvoxketone's structure (SMILES: C(CCCCOC)
(=O)clccc(ccl)C(F)(F)F[2]) and are often evaluated against empirical guidelines like Lipinski's
Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets
certain criteria (e.g., Molecular Weight < 500, LogP < 5).

Table 1: Predicted Physicochemical Properties of Fluvoxketone

Significance in Drug

Property Predicted Value .

Discovery

Provides the elemental
Molecular Formula Ci3HisF302 .

composition.

_ Within the optimal range for

Molecular Weight 276.25 g/mol ) o

oral bioavailability.

Indicates good lipid solubility
LogP (Octanol/Water) 3.25

for membrane permeability.

) Suggests good potential for
Topological Polar Surface Area

46.1 Az oral absorption and cell
(TPSA) 1t
permeability.
Influences solubility and
Number of H-Bond Donors 0

membrane passage.

Influences solubility and
Number of H-Bond Acceptors 3 o
receptor binding.
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| Lipinski's Rule of Five Violations | O | Predicts good "drug-likeness" and potential for oral
bioavailability. |

In Silico Workflow and Target Prediction

To identify the most probable biological targets of Fluvoxketone, a multi-faceted computational
approach is employed. This workflow integrates both ligand-based and structure-based
methods to generate a ranked list of potential protein interactions.

e Ligand-Based Methods: These approaches leverage the principle that structurally similar
molecules often have similar biological activities. By comparing the 2D and 3D structure of
Fluvoxketone against large databases of compounds with known activities (e.g., ChEMBL,
PubChem), we can infer potential targets.

o Structure-Based Methods (Reverse Docking): This technique involves docking the
Fluvoxketone molecule into the binding sites of a vast array of protein crystal structures.[8]
The algorithm calculates a binding affinity score for each protein, and high-scoring "hits" are
identified as potential targets.
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Caption: General workflow for in silico bioactivity prediction.

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and
binding affinity of one molecule (the ligand) to a second (the protein target).[8] This protocol
details the steps to assess the interaction of Fluvoxketone with its primary hypothesized
targets, SERT and the S1R.
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Obijective: To predict the binding mode and estimate the binding energy of Fluvoxketone within
the active sites of the human Serotonin Transporter (hSERT) and Sigma-1 Receptor (S1R).

Methodology:
e Ligand Preparation:
o Obtain the 2D structure of Fluvoxketone (e.g., from PubChem CID 131742).

o Convert the 2D structure to a 3D structure using a molecular modeling program (e.g.,
Avogadro, ChemDraw 3D).

o Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to
obtain a stable conformation.

o Save the final structure in a suitable format (e.g., .pdbqt) for docking, assigning partial
charges and defining rotatable bonds.

o Target Protein Preparation:

o Download the crystal structures of hSERT (e.g., PDB ID: 516X) and S1R (e.g., PDB ID:
6DK1) from the Protein Data Bank.

o Prepare the protein for docking by removing water molecules, co-crystallized ligands, and
any non-essential protein chains.

o Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein
atoms.

o Save the prepared protein structure in the .pdbqt format.
e Binding Site Definition and Docking:

o Define the docking grid box, centering it on the known active site of the target protein
(identified from the co-crystallized ligand or from literature).

o Utilize a docking program such as AutoDock Vina to perform the simulation. The program
will systematically explore various conformations of Fluvoxketone within the defined
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binding site.
e Analysis of Results:

o The primary output is a binding affinity score (in kcal/mol), which estimates the binding
free energy. More negative values indicate stronger predicted binding.

o Visualize the top-ranked binding poses to analyze key intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic interactions) between Fluvoxketone and the protein's
amino acid residues.

Table 2: Hypothetical Molecular Docking Results of Fluvoxketone

- .. Key Interacting
Binding Affinity

Target Protein PDB ID Residues
(kcallmol) .
(Hypothetical)

Serotonin Tyr95, llel72,
516X -8.2

Transporter (SERT) Phe335

Sigma-1 Receptor Glul72, Tyrl73,
6DK1 -7.9

(S1R) Trpl64

Dopamine Transporter Asp79, Serl49,
4XP4 -6.5

(DAT) Phe326

| Norepinephrine Transporter (NET) | 60BR | -6.8 | Val148, Tyr151, Phe317 |

Experimental Protocol: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of
a compound is critical for evaluating its potential as a drug candidate.[9] Poor ADMET
properties are a major cause of late-stage clinical trial failures.

Objective: To computationally estimate the ADMET properties of Fluvoxketone using
established predictive models.

Methodology:
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e Input: Obtain the canonical SMILES string for Fluvoxketone: C(CCCCOC)
(=0)clccc(ccl)C(F)(F)F.

e Server Submission: Submit the SMILES string to a free, web-based ADMET prediction
server (e.g., SWisSADME, pkCSM, admetSAR). These platforms use a combination of
guantitative structure-activity relationship (QSAR) models, machine learning algorithms, and
structural alerts.[10][11]

o Data Collection: Compile the output data into a structured format. Key parameters include:

o Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein
substrate/inhibitor status.

o Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

o Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6,
3A4).[5]

o Excretion: Predicted clearance and half-life.
o Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Table 3: Predicted ADMET Profile of Fluvoxketone
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Parameter Category Predicted Result Implication

Human Intestinal . . Good potential for
. Absorption High .

Absorption oral absorption.

Likely to cross the
- o blood-brain barrier
BBB Permeability Distribution Yes
and act on CNS

targets.

Potential for drug-drug
CYP2D6 Inhibitor Metabolism Yes interactions with other
CYP2D6 substrates.

Lower risk of
i _ interactions with drugs
CYP3A4 Inhibitor Metabolism No )
metabolized by

CYP3AA4.

. - Predicted to be non-
Ames Toxicity Toxicity No ) )
mutagenic.

Low risk of drug-
hERG I Inhibition Toxicity No induced cardiac

arrhythmia.

| Hepatotoxicity | Toxicity | Low Probability | Predicted to have a low risk of liver damage. |

Predicted Signaling Pathway Modulation

Based on the predicted high-affinity binding to SERT and S1R, Fluvoxketone is likely to
modulate the same signaling pathways as its derivative, Fluvoxamine.

Serotonergic Synapse

Inhibition of SERT by Fluvoxketone would block the reuptake of serotonin (5-HT) from the
synaptic cleft back into the presynaptic neuron. This action increases the concentration and
duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin
receptors and downstream signaling.
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Caption: Predicted inhibition of SERT by Fluvoxketone.
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Sigma-1 Receptor Pathway

The Sigma-1 Receptor is a unique intracellular chaperone protein located at the endoplasmic
reticulum (ER). As a predicted agonist, Fluvoxketone would bind to and activate S1R. This
activation is known to modulate calcium signaling, regulate the ER stress response, and exert
anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[7]

Sigma-1 Receptor Signaling
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Caption: Predicted agonism of the Sigma-1 Receptor by Fluvoxketone.

Conclusion and Future Directions

This comprehensive in silico investigation provides strong, data-driven hypotheses regarding
the bioactivity of Fluvoxketone. The computational analysis predicts that Fluvoxketone is a
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"drug-like" molecule with a high probability of acting as a dual inhibitor of the Serotonin
Transporter and an agonist of the Sigma-1 Receptor, mirroring the pharmacological profile of its
well-known derivative, Fluvoxamine. The predicted ADMET profile appears favorable,
suggesting good oral bioavailability, CNS penetration, and a relatively low risk of common
toxicities.

Crucially, all findings presented in this guide are predictive and require rigorous experimental
validation. The immediate next steps should involve:

« In Vitro Binding Assays: To confirm the binding affinity of synthesized Fluvoxketone to
hSERT and S1R.

e Functional Assays: To quantify its activity as a serotonin reuptake inhibitor and a Sigma-1
Receptor agonist.

o ADMET Assays: To experimentally determine properties such as metabolic stability in liver
microsomes and potential for CYP enzyme inhibition.

By front-loading the discovery process with these powerful computational methods,
researchers can pursue Fluvoxketone not just as a synthetic intermediate, but as a potential
lead compound in its own right, with a clear, hypothesis-driven path toward experimental
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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